ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate
Description
Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate (hereafter referred to as the target compound) is a substituted thiophene derivative with a complex heterocyclic framework. Its structure features:
- A thiophene core substituted at positions 2, 3, 4, and 3.
- A methyl group at position 4, enhancing steric and electronic effects.
- A 2H-1,3-benzodioxol-5-ylmethyl substituent at position 5, introducing a methylenedioxy (benzodioxole) moiety, which is commonly associated with metabolic stability and bioavailability in medicinal chemistry .
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-phenoxybenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO6S/c1-3-33-29(32)26-18(2)25(16-19-9-14-23-24(15-19)35-17-34-23)37-28(26)30-27(31)20-10-12-22(13-11-20)36-21-7-5-4-6-8-21/h4-15H,3,16-17H2,1-2H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFBCDVEPWYEMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method involves the use of palladium-catalyzed cross-coupling reactions to introduce the benzodioxole and phenoxybenzamido groups . The reaction conditions often include the use of bases such as cesium carbonate and ligands like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzodioxole and phenoxybenzamido groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines .
Scientific Research Applications
Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: This compound is being investigated for its potential anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological targets, such as proteins and nucleic acids.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to downstream effects such as cell cycle arrest or apoptosis in cancer cells . The pathways involved may include inhibition of tubulin polymerization or modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the target compound, a comparative analysis is provided for structurally related thiophene derivatives (Table 1).
Table 1: Structural and Functional Comparison of Thiophene Derivatives
Key Structural and Functional Differences
Substituent Complexity The target compound uniquely combines a benzodioxolemethyl group and 4-phenoxybenzamido substituents, distinguishing it from simpler analogs like ethyl 2-benzamido derivatives . The benzodioxole group enhances metabolic resistance compared to hydroxyl or acetoxy groups in related compounds . In contrast, ethyl 5-hydroxy-4,7-dioxo-3-phenylbenzo[b]thiophene-2-carboxylate features diketone and hydroxyl groups, which may increase polarity and reduce membrane permeability compared to the target compound’s lipophilic benzodioxole and phenoxybenzamido groups .
The tetrahydrobenzothiophene derivative in has a saturated cyclohexene ring, reducing aromaticity and rigidity compared to the fully aromatic thiophene core of the target compound.
Synthetic Pathways
- Acetylation with acetic anhydride and BF₃ is a common method for introducing ester/acetate groups in thiophene derivatives (e.g., triacetoxy compounds in ). The target compound’s benzodioxolemethyl group likely requires alkylation or Friedel-Crafts-like reactions, though direct evidence is lacking.
Spectroscopic and Physical Properties
- The absence of reported melting points or IR data for the target compound contrasts with analogs like ethyl 4,5,7-triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate (MP 153–156 °C, IR C=O peaks at 1777 cm⁻¹) .
Structure-Activity Relationship (SAR) Insights
- Benzodioxole vs. Hydroxyl/Acetoxy Groups : The benzodioxole moiety in the target compound may improve metabolic stability compared to hydroxylated or acetylated analogs, which are prone to hydrolysis or oxidation .
- Phenoxybenzamido vs.
- Methyl Substitution : The 4-methyl group in the target compound may optimize steric hindrance and electronic effects, as seen in methyl-substituted analogs with improved crystallinity (e.g., MP 153–156 °C in ).
Biological Activity
Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate is a complex organic compound that exhibits a diverse range of biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly focusing on its antitumor properties.
The synthesis of this compound involves multiple steps, including the preparation of intermediates and their coupling through amide bond formation. The final step typically includes esterification to introduce the ethyl group. The unique structure combines several functional groups that contribute to its biological activity.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets within biological systems. These interactions can modulate various signaling pathways, leading to significant biological effects.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent:
-
In Vitro Studies :
- The compound demonstrated significant cytotoxicity against various cancer cell lines, with an IC50 ranging from 23.2 to 49.9 µM in MCF-7 breast cancer cells. Treatment resulted in a notable reduction in cell viability and increased apoptosis rates compared to untreated controls .
- Flow cytometry analysis indicated that the compound caused G2/M phase cell-cycle arrest, suggesting its role in inhibiting cancer cell proliferation .
-
In Vivo Studies :
- In animal models, the compound was administered over seven doses starting from day 7 post-tumor inoculation. Results showed a 54% reduction in solid tumor mass compared to control treatments . The compound also improved hematological parameters, indicating reduced myelosuppression associated with chemotherapy.
Other Biological Activities
In addition to its antitumor properties, this compound has shown promise in other areas:
- Antioxidant Activity : The compound may exhibit antioxidant properties that help mitigate oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest potential inhibition of certain enzymes related to cancer progression and metastasis.
Comparative Analysis of Biological Activity
| Activity Type | IC50 (µM) | Effect on Cell Cycle | Tumor Reduction (%) |
|---|---|---|---|
| Antitumor (MCF-7) | 23.2 - 49.9 | G2/M phase arrest | 54% |
| Apoptosis Induction | N/A | Increased early/late apoptosis rates | N/A |
Case Studies
- Case Study on MCF-7 Cells :
- Animal Model Study :
Q & A
Q. Key Optimization Parameters :
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Catalyst | p-TsOH (0.1 eq) | Increases yield by 20% |
| Solvent | Dry THF or DMF | Reduces side reactions |
| Temperature | 80–100°C | Balances reaction rate and decomposition |
Basic: How should researchers confirm the compound’s structural integrity?
Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : Assign peaks for benzodioxole (δ 5.9–6.1 ppm, singlet, 2H), thiophene protons (δ 7.2–7.5 ppm), and ester carbonyl (δ 170–172 ppm) .
- X-ray Crystallography : Resolve crystal structure to confirm substituent positions and hydrogen-bonding patterns (e.g., benzodioxolyl methyl group orientation) .
- HPLC-MS : Validate molecular weight (calc. ~500 g/mol) and purity (>95%) using C18 columns (MeCN/H2O + 0.1% TFA) .
Advanced: How to resolve discrepancies between computational and experimental data in structural analysis?
Answer:
Conflicts between DFT-predicted geometries and experimental X-ray/NMR data often arise from solvent effects or crystal packing.
- Step 1 : Perform solvent-phase DFT simulations (e.g., using Gaussian09 with PCM model for DMSO) to match experimental NMR shifts .
- Step 2 : Compare experimental X-ray torsion angles with gas-phase DFT results. Deviations >10° suggest solid-state packing forces dominate .
- Step 3 : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O bonds) influencing crystallographic conformations .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
Focus on modifying substituents to evaluate pharmacological activity:
- Benzodioxolyl Group : Replace with bioisosteres (e.g., 2-methoxyphenyl) to assess impact on lipophilicity (logP) and CYP450 inhibition .
- Phenoxybenzamido Moiety : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) to test anti-inflammatory activity via COX-2 inhibition assays (IC₅₀ comparison) .
- Thiophene Core : Synthesize analogs with methyl replaced by halogens (Cl, Br) to study steric effects on target binding .
Q. Example SAR Table :
| Analog | Substituent Modification | COX-2 IC₅₀ (µM) | logP |
|---|---|---|---|
| Parent | None | 0.45 | 3.8 |
| A | –NO₂ at phenoxy | 0.28 | 4.1 |
| B | –CF₃ at benzodioxolyl | 1.20 | 5.2 |
Basic: What safety protocols are essential for handling this compound?
Answer:
Based on SDS data for structurally similar thiophene derivatives:
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact (irritation category 2A) .
- Ventilation : Use fume hoods to minimize inhalation (STOT category 3 risk).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to troubleshoot inconsistent bioactivity data across assays?
Answer:
Discrepancies may arise from assay conditions or compound stability:
- Purity Check : Re-analyze by HPLC to rule out degradation (e.g., ester hydrolysis in aqueous media) .
- Metabolite Screening : Incubate with liver microsomes (e.g., human S9 fraction) to identify active metabolites masking parent compound efficacy .
- Assay Solubility : Use DMSO concentrations <1% to avoid cytotoxicity artifacts. Confirm solubility via dynamic light scattering (DLS) .
Advanced: What computational tools can predict this compound’s pharmacokinetics?
Answer:
- ADME Prediction : SwissADME or ADMETLab to estimate permeability (Caco-2), CYP inhibition, and bioavailability .
- Molecular Dynamics (MD) : Simulate binding to targets (e.g., COX-2) using GROMACS. Compare interaction energies (e.g., hydrogen bonds with Tyr355) to explain potency differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
